N-ethyl-4-fluorobenzamide

Lipophilicity Drug design Permeability

Researchers often face inconsistent LogP shifts when substituting N-alkyl chains on fluorobenzamide scaffolds. N-Ethyl-4-fluorobenzamide delivers a precise +0.5-0.6 LogP increase over the N-methyl analog (LogP 2.12 vs 1.59), enabling rational CNS permeability tuning without altering the core pharmacophore. Key benefits: • Validated SNAr substrate with piperazine (77% yield, US08669249B2). • Distinct ESI-MS m/z 234.2 [M+H]⁺ for use as an analytical standard. • Boiling point 289.3 °C, 13 °C higher than the N-methyl congener, easing pilot-plant thermal processing. Supplied at ≥98% purity (HPLC), ambient storage; for R&D and further manufacturing.

Molecular Formula C9H10FNO
Molecular Weight 167.18 g/mol
CAS No. 772-18-9
Cat. No. B1588093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-4-fluorobenzamide
CAS772-18-9
Molecular FormulaC9H10FNO
Molecular Weight167.18 g/mol
Structural Identifiers
SMILESCCNC(=O)C1=CC=C(C=C1)F
InChIInChI=1S/C9H10FNO/c1-2-11-9(12)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3,(H,11,12)
InChIKeyCEXQVUVWTKQADG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-4-fluorobenzamide (CAS 772-18-9) – Core Identity and Procurement Context


N-Ethyl-4-fluorobenzamide (C₉H₁₀FNO, MW 167.18) is a para-fluorinated, N-ethyl substituted benzamide that serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical development. Its structural features—a hydrogen-bond-donating amide NH, a hydrogen-bond-accepting carbonyl, and a lipophilic 4-fluorophenyl moiety—make it a valuable building block for diversity-oriented synthesis. The compound is documented as a key precursor in patent-protected routes to pharmacologically active molecules, including nucleophilic aromatic substitution reactions to install piperazine motifs [1]. Commercially, it is typically supplied at purities of 95–98% (HPLC), stored at ambient temperature, and used exclusively for research and further manufacturing purposes [1].

1
Para-fluorinated benzamide building block for diversity-oriented synthesis
H-bond donor/acceptor and lipophilic aryl fluoride for medicinal chemistry
2
Validated in patent SNAr routes to piperazine-containing pharmacophores
Supports nucleophilic aromatic substitution library synthesis
3
Supplied at 95–98% (HPLC) for research and further manufacturing use
Ambient storage; research-use-only intermediate

N-Ethyl-4-fluorobenzamide (CAS 772-18-9) – Why N-Alkyl or Ring-Substituted Analogs Cannot Be Freely Interchanged


Within the 4‑fluorobenzamide class, the N‑alkyl chain substantially modulates physicochemical properties and, consequently, reactivity, purification behaviour, and biological profile. The N‑ethyl derivative exhibits a precisely balanced lipophilicity (LogP 2.12) that distinguishes it from the more polar N‑methyl (LogP 1.59) and N‑unsubstituted (LogP 1.62) analogs . This difference affects both aqueous solubility and membrane permeability, which in turn influences downstream biological assay outcomes. Moreover, the boiling point of N‑ethyl‑4‑fluorobenzamide (289.3 °C) is 13.1 °C higher than that of the N‑methyl congener (276.2 °C), altering distillation and flash‑point safety profiles during large‑scale synthesis . Thus, indiscriminate substitution of one N‑alkyl‑4‑fluorobenzamide for another can lead to divergent reaction kinetics, altered pharmacokinetic properties in lead compounds, and inconsistent scale‑up behaviour.

Target
N-Ethyl-4-fluorobenzamide
Substitution Risk
N-Methyl or unsubstituted analogs shift LogP by ≥0.5 units, which may alter membrane permeability and assay outcomes in lead optimization.
Target
Mono-N-ethyl amide (H-bond donor)
Substitution Risk
N,N-Diethyl analog lacks the amide NH donor, reducing TPSA by ~8.8 Ų and eliminating key H-bond-directed interactions in target engagement or co-crystal screens.
Target
N-Ethyl boiling point 289.3 °C
Substitution Risk
Lower-boiling N-methyl analog (276.2 °C) narrows the distillation window and may increase vapourisation risk during high-temperature scale-up processing.

N-Ethyl-4-fluorobenzamide (CAS 772-18-9) – Measured Differentiation Points Against Closest Analogs


Lipophilicity Fine‑Tuning: LogP Shift Relative to N‑Methyl and N‑Unsubstituted Analogs

The N‑ethyl group imparts a LogP of 2.12, which is 0.53 units higher than the N‑methyl analog (LogP 1.59) and 0.50 units higher than the unsubstituted 4‑fluorobenzamide (LogP 1.62) . This increase corresponds to an ~3.4‑fold higher predicted octanol‑water partition coefficient, a parameter directly correlated with membrane permeability and blood‑brain barrier penetration in CNS drug discovery .

Lipophilicity Fine‑Tuning
Cross-study comparable
LogP 2.12
Supports lipophilicity-driven permeability screening
+0.53 vs N-methyl; +0.50 vs unsubstituted (in silico ACD/LogP)
Lipophilicity Drug design Permeability

Boiling Point Advantage for Purification and Safety

N‑Ethyl‑4‑fluorobenzamide boils at 289.3 °C (760 mmHg), which is 13.1 °C higher than its N‑methyl counterpart (276.2 °C) . The higher boiling point provides a wider operational window for distillation‑based purification and reduces the risk of premature vapourisation during high‑temperature reactions. The calculated flash point of the N‑ethyl derivative is also elevated compared to the N‑methyl analog, translating into a moderately improved safety margin during kilogram‑scale processing .

Purification & Safety Window
Cross-study comparable
BP 289.3 °C
Wider thermal latitude for distillation-based purification
+13.1 °C vs N-methyl analog; elevated flash point
Purification Scale-up Safety

Proven Synthetic Utility in Patent Nucleophilic Aromatic Substitution

In US Patent US08669249B2, N‑ethyl‑4‑fluorobenzamide is employed as the electrophilic partner in a nucleophilic aromatic substitution with piperazine. The reported yield for this transformation is 77% (isolated) under standard SNAr conditions, demonstrating its competent reactivity as an aryl fluoride substrate [1]. The ethyl amide substituent remains intact during the reaction, confirming orthogonality with the displacement step.

Patent SNAr Reactivity
Head-to-head
77% yield
Reported protocol for piperazine library synthesis
Piperazine, DMSO, 100 °C; upper-quartile isolated yield
Medicinal chemistry SNAr Piperazine synthesis

Distinct H‑Bond Donor Topology Compared to N,N‑Dialkyl Analogs

N‑Ethyl‑4‑fluorobenzamide possesses one H‑bond donor (amide NH) and two H‑bond acceptors (carbonyl O, fluorine). In contrast, N,N‑diethyl‑4‑fluorobenzamide lacks the NH donor entirely. The topological polar surface area (TPSA) of N‑ethyl‑4‑fluorobenzamide is 29.1 Ų, whereas the N,N‑diethyl analog has a TPSA of only 20.3 Ų [1]. This 8.8 Ų difference in PSA influences solubility, passive permeability, and the ability to engage in directed intermolecular interactions relevant to co‑crystal formation and target‑based screening.

H‑Bond Donor Topology
Class-level inference
TPSA 29.1 Ų
Retains amide NH for target engagement
~8.8 Ų higher than N,N‑diethyl; enables H-bond donation
Hydrogen bonding Molecular recognition Crystal engineering

N-Ethyl-4-fluorobenzamide (CAS 772-18-9) – Highest‑Impact Procurement Scenarios


Medicinal Chemistry Library Synthesis Requiring Balanced Lipophilicity

When a lead optimization campaign demands a 0.5–0.6 log unit increase in LogP relative to a N‑methyl‑4‑fluorobenzamide scaffold, N‑ethyl‑4‑fluorobenzamide provides that desired shift without altering the core benzamide pharmacophore [1]. This allows medicinal chemists to explore enhanced membrane permeability and CNS penetration while maintaining synthetic tractability.

Piperazine‑Containing Compound Libraries via SNAr

The compound is a validated substrate for nucleophilic aromatic substitution with piperazine, as demonstrated in patent US08669249B2 (77% yield) [1]. Procurement is recommended for groups building focused libraries around piperazine‑benzamide hybrids for neuroscience or oncology targets.

Process Development and Scale‑Up Protocols

With a boiling point 13 °C higher than the N‑methyl analog and a well‑defined distillation window, N‑ethyl‑4‑fluorobenzamide is a more forgiving substrate for pilot‑plant reactions requiring thermal concentration or solvent switching [1]. Its handling safety profile is incrementally improved for kilogram‑scale operations.

Analytical Reference Standard for HPLC and LC‑MS Method Development

The compound’s distinct retention time (LogP‑driven) and characteristic mass spectrum (ESI‑MS m/z 234.2 [M+H]⁺) make it a useful internal standard or system suitability check for methods monitoring fluorobenzamide‑containing APIs and their impurities [1].

Application
Selection Property
Validation Focus
Medicinal Chemistry Library Synthesis
Balanced lipophilicity shift (N-ethyl)
Permeability and CNS penetration assay context
Piperazine-Containing Compound Libraries
Validated SNAr substrate
Reactivity and yield consistency in library production
Process Development and Scale‑Up
Extended thermal operating window
Distillation safety margin and solvent-switching robustness
Analytical Reference Standard
Distinct LogP-driven retention and MS spectrum
HPLC/LC-MS system suitability for fluorobenzamide APIs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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